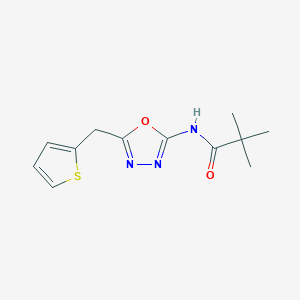

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide

Description

N-(5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a thiophen-2-ylmethyl group and at position 2 with a pivalamide moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle with two nitrogen and one oxygen atom, known for its metabolic stability and role in medicinal chemistry.

Properties

IUPAC Name |

2,2-dimethyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-12(2,3)10(16)13-11-15-14-9(17-11)7-8-5-4-6-18-8/h4-6H,7H2,1-3H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHGNUVXGPCVCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(O1)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common synthetic route includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the 1,3,4-oxadiazole ring . The thiophene moiety can be introduced through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The oxadiazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

- Thiophene vs. Other Aryl Groups : The thiophene in the target compound provides distinct electronic and steric effects compared to the methoxyphenyl (LMM5) or benzofuran (2a) groups. Thiophene’s sulfur atom may enhance polar interactions in biological systems compared to oxygen-containing furan or methoxy groups.

- Pivalamide vs.

2.2. Comparison with Thiadiazole and Tetrazole Derivatives

Thiadiazoles (e.g., compounds in ) and tetrazoles (–7) are bioisosteres of 1,3,4-oxadiazole.

Key Observations :

- Electronic Effects: The oxygen in oxadiazole vs.

- Bioactivity : Tetrazole derivatives (–7) exhibit plant growth regulation, suggesting that the oxadiazole-thiophene-pivalamide structure could be optimized for similar agrochemical applications .

2.3. Physicochemical and Pharmacokinetic Properties

The pivalamide group in the target compound and its pyridine analog () introduces significant lipophilicity (logP ~3–4), which may enhance blood-brain barrier penetration but reduce aqueous solubility. In contrast, benzamide-containing analogs (LMM5/LMM11) have lower logP values (~2–3), favoring solubility but shorter metabolic half-lives .

Biological Activity

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide is a heterocyclic compound notable for its potential biological activities. This compound features a thiophene ring and an oxadiazole moiety, which are associated with various pharmacological effects. The exploration of its biological activity has gained interest in medicinal chemistry due to its promising applications in treating various diseases.

Chemical Structure and Properties

The molecular structure of this compound is characterized by its distinct functional groups:

- Thiophene Ring : Contributes to the compound's electronic properties and biological interactions.

- Oxadiazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer applications.

- Pivalamide Group : Enhances solubility and bioavailability.

The compound's molecular formula is with a molecular weight of approximately 246.32 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent. Studies suggest that the oxadiazole moiety plays a critical role in this activity by disrupting bacterial cell wall synthesis.

-

Anticancer Properties :

- Preliminary studies indicate that this compound may inhibit cancer cell proliferation. For instance, in vitro assays demonstrated significant cytotoxic effects against human cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve apoptosis induction and cell cycle arrest at the sub-G1 phase, which is critical for cancer therapy.

-

Anti-inflammatory Effects :

- Some studies have reported that thiophene derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-1β. This suggests that this compound may also be beneficial in treating inflammatory diseases.

The precise mechanism of action for this compound remains to be fully elucidated; however, it is believed to involve multiple pathways:

- Target Interaction : The compound likely interacts with specific cellular targets involved in signaling pathways related to cell growth and apoptosis.

- Biochemical Pathways : It may modulate pathways associated with oxidative stress and inflammation, enhancing its therapeutic potential.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Cytotoxicity Assay :

-

Antimicrobial Testing :

- Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. It demonstrated significant inhibition zones in agar diffusion tests, particularly against Staphylococcus aureus and Escherichia coli .

Comparative Analysis

To understand the uniqueness and effectiveness of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer | 15 | Induces apoptosis |

| N-(thiophen-2-yl)nicotinamide | Antimicrobial | 20 | Disrupts cell wall synthesis |

| 2-(thiophen-2-yl)-1,3,4-thiadiazole | Antioxidant | 25 | Scavenges free radicals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.